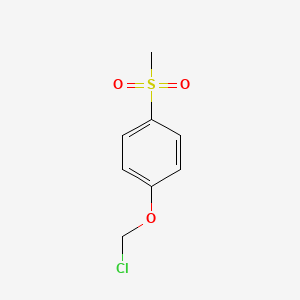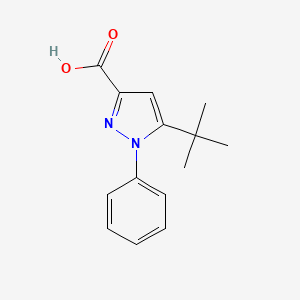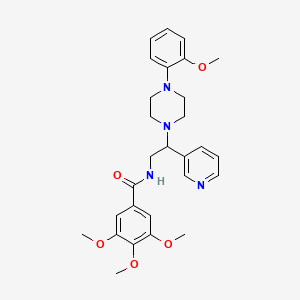![molecular formula C19H25N5O5 B2626371 ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896311-00-5](/img/structure/B2626371.png)
ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, with a focus on the mechanism of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Biological Activity
- Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, has been used in synthesizing novel 1,3,4-oxadiazole compounds. These compounds exhibited notable antibacterial activity against common bacteria like Proteus spp, S. pyogenes, Escherichia coli, and P. aeruginosa, suggesting potential in antimicrobial research (Al-badrany, Mohammed, & Alasadi, 2019).
Antimicrobial Properties
- A study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which shares a similar structural framework, demonstrated effective antimicrobial properties against Gram-positive and Gram-negative bacteria. This implies potential applications in developing new antibiotics (Sharma, Sharma, & Rane, 2004).
Potential in Adenosine Receptor Research
- Research involving 2-phenylimidazo[2,1-i]purin-5-ones, structurally related to the compound , revealed their potency as inverse agonists at human A3 adenosine receptors. This suggests a significant potential for therapeutic applications targeting adenosine receptors (Ozola et al., 2003).
Applications in Coordination Chemistry
- Ethylated derivatives of imidazole, like the compound in focus, have been utilized in synthesizing copper(II) complexes. These complexes show unique electronic properties, indicating potential applications in materials science and catalysis (Banerjee et al., 2013).
Microwave-Assisted Chemical Reactions
- The use of microwave irradiation in reactions involving similar compounds, like 5-arylfuran-2-carboxaldehydes and active methylene compounds, has shown to enhance reaction efficiency. This method could be applied to the synthesis and modification of ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate for various applications (Rábarová et al., 2004).
Potential in Antiviral and Cytostatic Research
- A study on tricyclic etheno analogs of potent antivirals and cytostatics, which share structural similarities, showed modest activity against varicella-zoster virus and human cytomegalovirus. This highlights potential avenues for antiviral research using similar compounds (Hořejší et al., 2006).
Antagonist Properties in Adenosine Receptors
- In a study on 2-heterocyclyl-imidazo[2,1-i]purin-5-one derivatives, compounds exhibited high affinity at human A3 adenosine receptors, suggesting potential applications in developing selective antagonists for these receptors (Baraldi et al., 2011).
Crystallography and Structural Analysis
- The structural analysis of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, provides insights into molecular conformations and interactions. This knowledge can be applied to the study and development of the compound (Li et al., 2015).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, or new applications for the compound in fields like medicine or materials science.
I hope this helps, and I encourage you to consult a chemistry textbook or a reliable online resource for more information on these topics. If you have any more questions, feel free to ask!
Propriétés
IUPAC Name |
ethyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-5-28-14(25)10-23-17(26)15-16(21(4)19(23)27)20-18-22(9-13-7-6-8-29-13)11(2)12(3)24(15)18/h13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNITCMTLUBXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3CC4CCCO4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615264 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

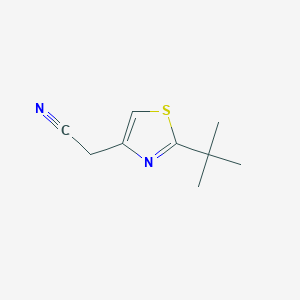
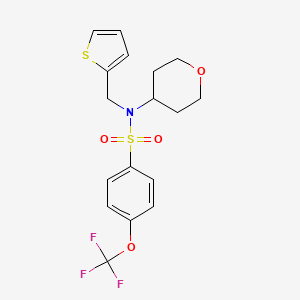
![7-Fluoro-3-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2626291.png)
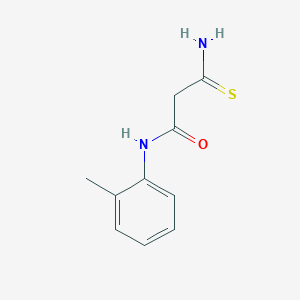
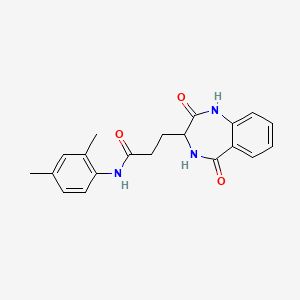
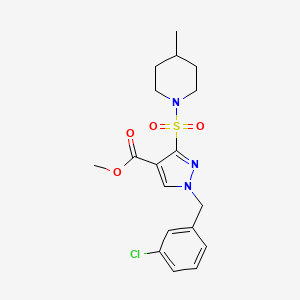
![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)
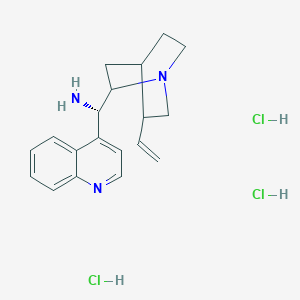
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
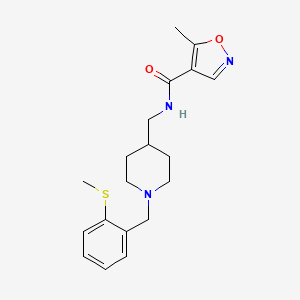
![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)
